![molecular formula C20H23N5O3S B2832700 4-{[4-(aminosulfonyl)phenyl]amino}-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide CAS No. 1251600-79-9](/img/structure/B2832700.png)

4-{[4-(aminosulfonyl)phenyl]amino}-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

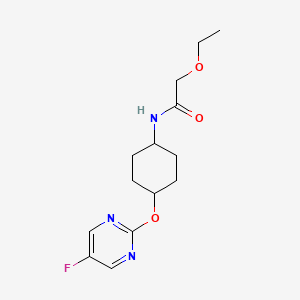

This compound is a derivative of 1,8-naphthyridine, which is an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . The compound also contains a sulfonamide group, which is often found in various pharmaceuticals .

Synthesis Analysis

The synthesis of 1,8-naphthyridines can be achieved through various methods, including multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .Molecular Structure Analysis

The compound has a complex structure with multiple functional groups. The core structure is a 1,8-naphthyridine, which is a bicyclic compound with two nitrogen atoms in separate rings . Attached to this core are various substituents, including a sulfonamide group and an amine group .Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by its functional groups. For example, the amine groups might undergo reactions such as alkylation, acylation, or condensation with carbonyl compounds. The sulfonamide group could potentially participate in substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of polar functional groups like sulfonamide and amine would likely make the compound soluble in polar solvents .科学的研究の応用

Anticancer Activity

Synthesis and Anticancer Evaluation of Derivatives

Researchers have synthesized derivatives of naphthoquinone, which include structural motifs related to the specified chemical compound, for their anticancer activities. These compounds demonstrated potent cytotoxic activities against several human cancer cell lines, including A549, HeLa, and MCF-7. Notably, certain derivatives showed remarkable cytotoxic activity with low toxicity in normal human kidney HEK293 cells, indicating their potential as anticancer agents. The mechanism of action for these compounds involves the induction of apoptosis and cell cycle arrest, highlighting the therapeutic potential of naphthoquinone derivatives in cancer treatment (Ravichandiran et al., 2019).

Antibacterial Agents

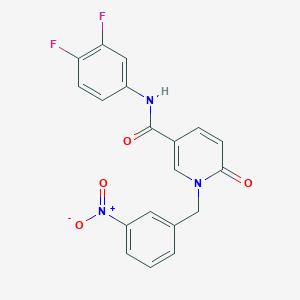

Pyridonecarboxylic Acids as Antibacterial Agents

The synthesis and antibacterial activity of pyridonecarboxylic acid derivatives, structurally related to the specified compound, were explored. These derivatives exhibited significant antibacterial efficacy both in vitro and in vivo, with certain compounds surpassing the activity of known antibacterial agents. The study underscores the potential of naphthyridine derivatives as a basis for developing new antibacterial drugs (Egawa et al., 1984).

Dyeing Properties and Polymer Applications

Dyeing Properties on Polymers

Research on the dyeing properties of new azonaphthalimide dyes, related in structure to the specified compound, on natural and synthetic polymers has been conducted. These studies reveal that such compounds can be effectively used as acid dyes for dyeing wool and polyamide fabrics, offering a range of hues with good wash, light, and perspiration fastnesses. This indicates the compound's utility in the textile industry for creating vibrant and durable colors (Hosseinnezhad et al., 2017).

Analysis in Biological Samples

Determination in Plasma

A sensitive method for determining a non-peptide oxytocin receptor antagonist, structurally akin to the specified compound, in human plasma has been developed. This method, involving automated pre-column chemical derivatization followed by high-performance liquid chromatography with fluorescence detection, showcases the compound's relevance in pharmacokinetic studies and its potential therapeutic applications (Kline et al., 1999).

将来の方向性

作用機序

Target of Action

The primary target of this compound is carbonic anhydrase IX (CA IX) . CA IX is a protein that is overexpressed in many solid tumors . It plays a crucial role in tumor cell metabolism, particularly in the shift to anaerobic glycolysis, which is a common feature of tumor cells .

Mode of Action

The compound interacts with its target, CA IX, by inhibiting its activity . This inhibition disrupts the tumor cells’ metabolic shift to anaerobic glycolysis, thereby affecting their proliferation .

Biochemical Pathways

The inhibition of CA IX affects the biochemical pathway of anaerobic glycolysis in tumor cells . This disruption can lead to a decrease in tumor cell proliferation and potentially to tumor cell death .

Result of Action

The result of the compound’s action is a decrease in tumor cell proliferation due to the disruption of anaerobic glycolysis . This could potentially lead to tumor shrinkage and improved outcomes for patients with solid tumors overexpressing CA IX .

特性

IUPAC Name |

N,N-diethyl-7-methyl-4-(4-sulfamoylanilino)-1,8-naphthyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O3S/c1-4-25(5-2)20(26)17-12-22-19-16(11-6-13(3)23-19)18(17)24-14-7-9-15(10-8-14)29(21,27)28/h6-12H,4-5H2,1-3H3,(H2,21,27,28)(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPPFJCPWPVMUBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CN=C2C(=C1NC3=CC=C(C=C3)S(=O)(=O)N)C=CC(=N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-diethyl-7-methyl-4-[(4-sulfamoylphenyl)amino]-1,8-naphthyridine-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[1-(2-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2832623.png)

![5-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2832626.png)

![1-ethyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2832627.png)

![2-(Methylsulfanyl)-4-morpholino[1]benzothieno[3,2-d]pyrimidine](/img/structure/B2832633.png)

![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2832634.png)

![8-ethoxy-2-oxo-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2H-chromene-3-carboxamide](/img/structure/B2832635.png)

![2-[(2-Thienylmethyl)amino]-1-butanol hydrochloride](/img/structure/B2832640.png)